molecular formula C15H21FN2O2 B11843921 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine CAS No. 887589-96-0

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine

Cat. No.: B11843921
CAS No.: 887589-96-0
M. Wt: 280.34 g/mol
InChI Key: PQKSCHQUSWBHGT-UHFFFAOYSA-N
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Description

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 1,3-diamines or aziridines.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.

    Protection with Boc Group: The final step involves the protection of the amine group with a Boc group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine
  • 1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine
  • 1-Boc-3-[(2-chlorophenyl-amino)-methyl]-azetidine

Uniqueness

1-Boc-3-[(2-fluorophenyl-amino)-methyl]-azetidine is unique due to the presence of the 2-fluorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated analogs

Properties

CAS No.

887589-96-0

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-[(2-fluoroanilino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3

InChI Key

PQKSCHQUSWBHGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2F

Origin of Product

United States

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